Akt-IN-10 -

Akt-IN-10

Catalog Number: EVT-12560909
CAS Number:
Molecular Formula: C26H34ClN5O2
Molecular Weight: 484.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Akt-IN-10 was synthesized as part of research efforts to develop potent and selective inhibitors targeting the Akt signaling pathway. It falls under the category of small molecule inhibitors specifically designed to interfere with the activity of the Akt kinase family, which includes three isoforms: Akt1, Akt2, and Akt3. These inhibitors are classified based on their structural characteristics and mechanisms of action, which typically involve competitive inhibition at the ATP-binding site or allosteric modulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Akt-IN-10 involves several steps that utilize standard organic chemistry techniques. The general synthetic route begins with commercially available starting materials, which undergo a series of reactions to construct the final compound.

  1. Halogenation: The initial step involves introducing halogen groups at specific positions on a pyrazolopyrimidine scaffold using free radical halogenation.
  2. Nucleophilic Substitution: This is followed by aromatic nucleophilic substitution to replace halogen substituents with more complex side chains, such as piperazine derivatives.
  3. Deprotection and Condensation: The intermediates are then deprotected using trifluoroacetic acid followed by condensation with appropriate carboxylic acids to yield the final product.

Detailed characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure and Data

Akt-IN-10's molecular structure is characterized by a complex arrangement that facilitates its interaction with the active site of the Akt kinase. The compound typically features a piperidinyl or piperazinyl moiety linked to a pyrazolopyrimidine core.

Key structural data includes:

  • Molecular Formula: C₁₈H₁₈ClN₅O
  • Molecular Weight: Approximately 357.83 g/mol
  • 3D Structure: The three-dimensional conformation can be analyzed using computational modeling tools that predict binding affinities and interactions within the active site of Akt .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of Akt-IN-10 include:

  • Free Radical Halogenation: This reaction introduces halogen substituents at specific positions on the aromatic ring.
  • Aromatic Nucleophilic Substitution: This step is critical for building complexity into the molecule by replacing halogens with nucleophiles like piperazine.
  • Condensation Reactions: These reactions help in forming amide bonds that are essential for constructing the final inhibitor structure.

The efficacy of these reactions is monitored through thin-layer chromatography (TLC) and NMR spectroscopy to ensure high yields and purity .

Mechanism of Action

Process and Data

Akt-IN-10 functions primarily as a competitive inhibitor at the ATP-binding site of Akt kinases. By binding to this site, it prevents ATP from interacting with the kinase, thereby inhibiting its phosphorylation activity on downstream targets involved in cell survival and proliferation.

The mechanism involves:

  • Competitive Inhibition: The compound competes with ATP for binding to the active site.
  • Selectivity: Studies show that Akt-IN-10 exhibits selectivity towards certain isoforms over others, which is crucial for minimizing off-target effects .

Quantitative data from assays indicate that Akt-IN-10 can inhibit Akt1 activity with an IC50 value in the nanomolar range, demonstrating its potency as an inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Approximately 214–215 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Analytical methods such as infrared spectroscopy (IR) and high-performance liquid chromatography (HPLC) are used to assess purity and confirm functional groups present in the compound .

Applications

Scientific Uses

Akt-IN-10 has significant potential applications in cancer research due to its ability to inhibit tumor growth by targeting aberrant Akt signaling pathways. Specific applications include:

  • Cancer Therapy Development: As a lead compound for developing new anticancer drugs targeting various malignancies where Akt is overactive.
  • Biochemical Research: Used in studies investigating the role of Akt in cellular processes such as apoptosis, metabolism, and cell cycle regulation.
Introduction to AKT Signaling in Oncogenesis

AKT as a Central Node in PI3K/AKT/mTOR Pathway Dysregulation

The PI3K/AKT/mTOR (PAM) pathway represents a master regulatory network controlling fundamental cellular processes including survival, proliferation, metabolism, and motility. AKT (Protein Kinase B) functions as the critical signaling hub in this pathway, receiving inputs from upstream effectors like phosphatidylinositol 3-kinase (PI3K) and transmitting signals to downstream targets including mTOR [1] [7]. Under physiological conditions, AKT activation is transiently triggered by growth factors binding to receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to PI3K-mediated generation of phosphatidylinositol-(3,4,5)-trisphosphate (PIP3) at the plasma membrane [5] [8]. This lipid second messenger recruits AKT via its pleckstrin homology (PH) domain, enabling phosphorylation at two key sites: Thr308 by PDK1 and Ser473 by mTORC2 [8] [10].

In human malignancies, this pathway experiences frequent dysregulation (>50% of tumors), primarily through:

  • PIK3CA gain-of-function mutations (encoding p110α catalytic subunit)
  • PTEN tumor suppressor loss (the primary PIP3 phosphatase)
  • AKT gene amplification/overexpression
  • Upstream RTK overactivation [1] [7]These alterations create a constitutively active signaling cascade that drives uncontrolled cell growth and survival. AKT serves as the central conduit for these oncogenic signals, making it a compelling therapeutic target [5] [7].

Oncogenic Consequences of Aberrant AKT Activation in Solid Tumors

Aberrant AKT activation manifests distinctly across cancer types, influencing both tumor development and clinical outcomes. Isoform-specific alterations contribute to unique pathological manifestations:

Table 1: AKT Isoform Dysregulation in Human Cancers

IsoformPrimary Tissue ExpressionCancer AssociationsKey Functional Roles
AKT1UbiquitousGastric carcinoma, Glioblastomas, Breast cancerCell survival, Growth promotion
AKT2Muscle, AdipocytesPancreatic (10-20%), Ovarian (12-27%), Breast cancerGlucose metabolism, Invasion, Chemoresistance
AKT3Brain, TestesProstate cancer, ER- breast cancerHormone independence, Brain-specific oncogenesis

Data compiled from [3] [5] [10]

Mechanistically, AKT2 amplification in ovarian carcinoma correlates with advanced tumor grade and poor prognosis, with studies demonstrating 27% of high-grade tumors exhibiting AKT2 amplification [3]. In pancreatic cancer, AKT2 amplification (10-20% of cases) drives invasive potential and tumorigenicity, evidenced by AKT2 antisense experiments showing reduced invasion in xenotransplantation models [3]. Prostate and breast cancers frequently exhibit AKT3 overexpression linked to androgen/estrogen independence and treatment resistance [5] [10].

Molecular Mechanisms of AKT-Driven Tumor Survival and Metastasis

AKT executes its oncogenic program through multifaceted phosphorylation events targeting over 100 substrates. Key mechanisms include:

  • Anti-apoptotic Signaling: Phosphorylation of BAD (Ser136) prevents Bcl-2/Bcl-X complex dissociation, inhibiting cytochrome c release. AKT-mediated FOXO transcription factor inactivation suppresses pro-apoptotic genes (FasL, BIM) [5] [7].
  • Cell Cycle Progression: Phosphorylation inactivates GSK3β, stabilizing cyclin D1. Cytoplasmic sequestration of p21 and p27 releases cyclin/CDK complexes from inhibition [3] [5].
  • Metabolic Reprogramming: Enhanced glucose uptake via mTORC1-mediated GLUT4 translocation and glycolytic enzyme activation supports the Warburg effect [5] [7].
  • Metastatic Activation: Induction of epithelial-mesenchymal transition (EMT) through matrix metalloproteinase (MMP) secretion and cytoskeletal reorganization facilitates invasion [7].
  • Therapeutic Resistance: Constitutively active AKT desensitizes tumors to chemotherapy, radiation, and targeted agents by overriding DNA damage responses and survival checkpoints [1] [7].

Table 2: AKT Substrates and Oncogenic Consequences

SubstratePhosphorylation SiteBiological Consequence
BADSer136Inhibits pro-apoptotic function
FOXO1/3aThr24/Thr32Cytoplasmic sequestration, Transcriptional inactivation
GSK3βSer9Cyclin D stabilization, Wnt pathway activation
TSC2Ser939/Thr1462mTORC1 activation, Protein synthesis
MDM2Ser166p53 degradation, Genomic instability

Properties

Product Name

Akt-IN-10

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[3-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]-3-(propan-2-ylamino)propan-1-one

Molecular Formula

C26H34ClN5O2

Molecular Weight

484.0 g/mol

InChI

InChI=1S/C26H34ClN5O2/c1-15(2)28-11-21(17-4-6-18(27)7-5-17)26(34)32-19-8-9-20(32)13-31(12-19)25-23-16(3)10-22(33)24(23)29-14-30-25/h4-7,14-16,19-22,28,33H,8-13H2,1-3H3/t16-,19?,20?,21-,22-/m1/s1

InChI Key

MCBUZAMSHFCOIL-KPDOXARCSA-N

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CC4CCC(C3)N4C(=O)C(CNC(C)C)C5=CC=C(C=C5)Cl)O

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CC4CCC(C3)N4C(=O)[C@H](CNC(C)C)C5=CC=C(C=C5)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.